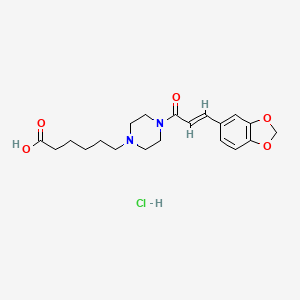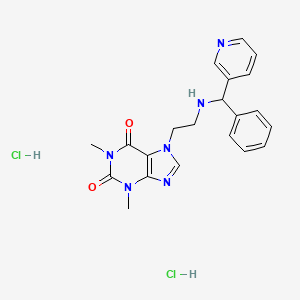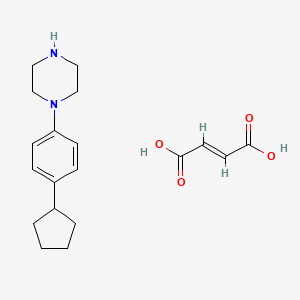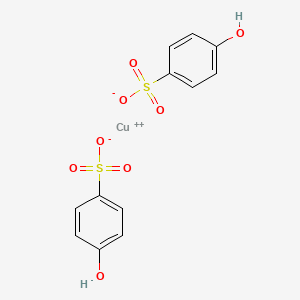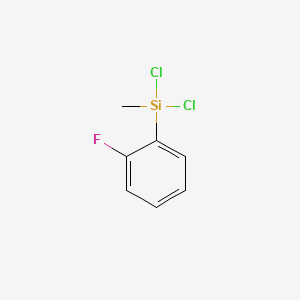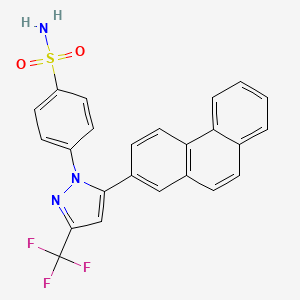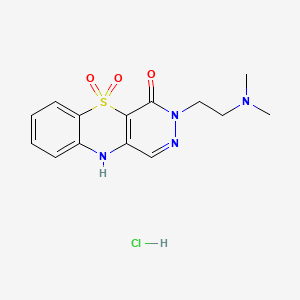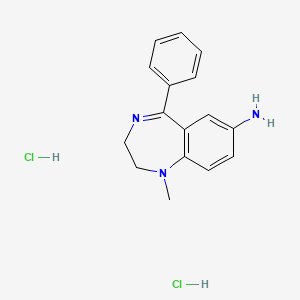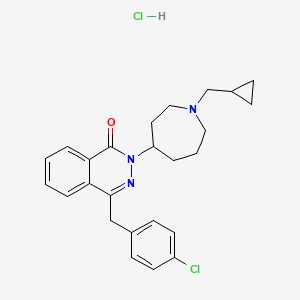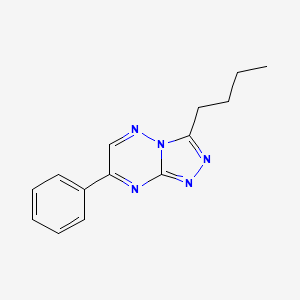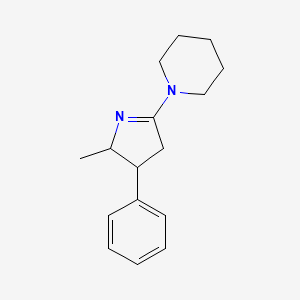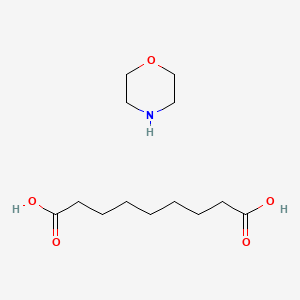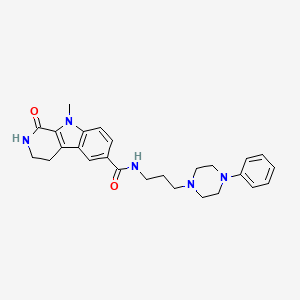
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)-, typically involves multi-step reactions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
化学反応の分析
Types of Reactions
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- has several scientific research applications:
作用機序
The mechanism of action of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- involves its interaction with specific molecular targets and pathways. For instance, as an estrogen receptor modulator, it binds to estrogen receptors, influencing gene expression and cellular responses . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid: Another indole derivative with comparable structural features.
Uniqueness
What sets 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-9-methyl-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- apart is its specific functional groups and the presence of the piperazine moiety, which contribute to its unique biological activities and potential therapeutic applications .
特性
CAS番号 |
184691-72-3 |
|---|---|
分子式 |
C26H31N5O2 |
分子量 |
445.6 g/mol |
IUPAC名 |
9-methyl-1-oxo-N-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydro-2H-pyrido[3,4-b]indole-6-carboxamide |
InChI |
InChI=1S/C26H31N5O2/c1-29-23-9-8-19(18-22(23)21-10-12-28-26(33)24(21)29)25(32)27-11-5-13-30-14-16-31(17-15-30)20-6-3-2-4-7-20/h2-4,6-9,18H,5,10-17H2,1H3,(H,27,32)(H,28,33) |
InChIキー |
JAUZWFDXXZHZCN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4)C5=C1C(=O)NCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



